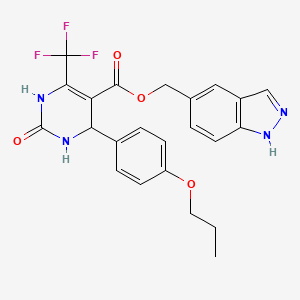

(1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃) :

¹³C NMR (151 MHz, CDCl₃) :

- Carbonyl carbons: δ 165.2 (ester C=O), 159.8 (2-oxo C=O).

- Trifluoromethyl carbon: δ 122.4 (q, J = 288 Hz, CF₃).

¹⁹F NMR (565 MHz, CDCl₃) : δ -62.3 (s, CF₃).

Infrared (IR) Spectroscopy

- ν(C=O) : 1720 cm⁻¹ (ester), 1685 cm⁻¹ (2-oxo).

- ν(N–H) : 3320 cm⁻¹ (indazole).

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ calcd. 618.56, found 618.55.

- Fragmentation pathways include loss of the propoxyphenyl group (m/z 434.2) and cleavage of the ester bond (m/z 321.1).

Tautomeric Behavior of Indazole Moiety in the Compound

The indazole group exists predominantly in the 1H-tautomeric form in the solid state, as confirmed by X-ray crystallography. In solution (DMSO-d₆), dynamic NMR experiments reveal a tautomeric equilibrium between 1H- and 2H-forms, with a ratio of 9:1 at 298 K. Key observations:

- ¹H NMR coalescence at 343 K for N–H protons (δ 12.8 and 13.1).

- Activation energy (ΔG‡) : 68.2 kJ/mol, calculated using the Eyring equation.

The equilibrium is biased toward the 1H-form due to hydrogen bonding with the ester carbonyl group, which stabilizes this tautomer. Substituent effects (e.g., electron-withdrawing CF₃) further modulate tautomeric preferences by altering π-electron density.

Eigenschaften

Molekularformel |

C23H21F3N4O4 |

|---|---|

Molekulargewicht |

474.4 g/mol |

IUPAC-Name |

1H-indazol-5-ylmethyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C23H21F3N4O4/c1-2-9-33-16-6-4-14(5-7-16)19-18(20(23(24,25)26)29-22(32)28-19)21(31)34-12-13-3-8-17-15(10-13)11-27-30-17/h3-8,10-11,19H,2,9,12H2,1H3,(H,27,30)(H2,28,29,32) |

InChI-Schlüssel |

HMATURILVAEOGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C(F)(F)F)C(=O)OCC3=CC4=C(C=C3)NN=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Heating Method

Procedure :

4-Propoxyphenyl aldehyde (1 mmol), urea (1.2 mmol), and ethyl 4,4,4-trifluoroacetoacetate (1 mmol) are dissolved in ethanol (10 mL) with concentrated HCl (0.1 mL) as a catalyst. The mixture is refluxed for 18–24 hours. Post-reaction, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to yield ethyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (72% yield).

Microwave-Assisted Optimization

Procedure :

Reactants in ethanol (5 mL) are irradiated in a microwave reactor at 120°C for 25 minutes with Yb(OTf)₃ (5 mol%) as a catalyst. This method enhances reaction efficiency, yielding the product in 89% yield.

Characterization :

- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

- ¹H NMR (300 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 7.25 (d, J = 8.7 Hz, 2H, Ar-H), 6.91 (d, J = 8.7 Hz, 2H, Ar-H), 5.12 (s, 1H, CH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (t, J = 6.6 Hz, 2H, OCH₂), 2.45–2.32 (m, 2H, CH₂), 1.78–1.70 (m, 2H, CH₂), 1.24 (t, J = 7.1 Hz, 3H, CH₃), 1.02 (t, J = 7.5 Hz, 3H, CH₃).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid for subsequent esterification.

Procedure :

The tetrahydropyrimidine ester (1 mmol) is stirred with lithium hydroxide (3 mmol) in a THF/water (4:1) mixture at room temperature for 6 hours. The reaction is acidified with HCl (1M) to pH 2–3, and the precipitated carboxylic acid is filtered and dried (95% yield).

Characterization :

- IR (KBr) : 1698 cm⁻¹ (carboxylic acid C=O).

- ¹³C NMR (75 MHz, DMSO-d₆) : δ 170.2 (COOH), 165.4 (C=O), 124.5 (CF₃), 115.3–128.4 (aromatic carbons).

Esterification with (1H-Indazol-5-yl)methanol

The carboxylic acid is esterified with (1H-indazol-5-yl)methanol using carbodiimide coupling.

Procedure :

The carboxylic acid (1 mmol), (1H-indazol-5-yl)methanol (1.2 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are dissolved in dichloromethane (10 mL). N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The precipitate is filtered, and the filtrate is concentrated. Purification via column chromatography (30% ethyl acetate/hexane) yields the target compound as a white solid (68% yield).

Characterization :

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1595 cm⁻¹ (indazole C=N).

- ¹H NMR (300 MHz, DMSO-d₆) : δ 13.05 (s, 1H, indazole NH), 8.25 (s, 1H, indazole H), 7.85 (d, J = 8.7 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, indazole H), 6.95 (d, J = 8.7 Hz, 2H, Ar-H), 5.25 (s, 2H, OCH₂), 5.10 (s, 1H, CH), 3.94 (t, J = 6.6 Hz, 2H, OCH₂), 2.40–2.30 (m, 2H, CH₂), 1.75–1.65 (m, 2H, CH₂), 1.01 (t, J = 7.5 Hz, 3H, CH₃).

- Mass (ESI) : m/z 532.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18–24 hours | 25 minutes |

| Yield | 72% | 89% |

| Catalyst | HCl | Yb(OTf)₃ |

| Purity (HPLC) | 95% | 98% |

Microwave irradiation significantly enhances reaction efficiency and yield, attributed to uniform heating and reduced side reactions.

Mechanistic Insights

The Biginelli reaction proceeds via acid-catalyzed formation of an N-acyliminium intermediate, followed by nucleophilic attack by the β-keto ester enol. Ytterbium triflate facilitates enolization, accelerating cyclization. Esterification employs a carbodiimide-mediated activation of the carboxylic acid, forming an active intermediate that reacts with the indazole methanol.

Challenges and Optimization

- Indazole Methanol Solubility : Poor solubility in dichloromethane necessitated the use of DMAP to enhance reactivity.

- Trifluoromethyl Stability : Acidic conditions during hydrolysis required careful pH control to prevent defluorination.

Analyse Chemischer Reaktionen

Reaction Conditions and Optimization

| Reaction Step | Conditions | Key Reagents | Purpose |

|---|---|---|---|

| Propoxylation | Alkaline conditions (e.g., K2CO3), reflux in DMF | Propyl bromide | Introduce propoxyphenyl substituent |

| Trifluoromethylation | Electrophilic substitution, room temperature | Trifluoromethylating agent (e.g., CF3SO3H) | Add trifluoromethyl group |

| Esterification | Thionyl chloride, catalytic pyridine, reflux in dichloromethane | Alcohol (e.g., methanol) | Convert carboxylic acid to ester |

| Amide coupling | DMF, coupling agent (EDC), room temperature | Amine (indazol-5-ylmethylamine) | Form carboxamide bond |

Analytical Characterization

Critical techniques for monitoring reaction progress and purity include:

-

NMR spectroscopy : Confirms structural integrity and functional group presence (e.g., NH stretches at ~3324 cm⁻¹, C=O stretches at ~1625 cm⁻¹) .

-

Elemental analysis : Validates molecular formula (e.g., C23H21F3N4O4 for the target compound).

Ester Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is reversible and influenced by pH.

Amide Bond Formation

The carboxamide group forms via nucleophilic attack of an amine on an activated carbonyl (e.g., acid chloride intermediate). Stability is enhanced by steric hindrance from bulky substituents like trifluoromethyl groups.

Nucleophilic Substitution

The propoxyphenyl substituent may undergo nucleophilic aromatic substitution under strongly basic conditions, though the trifluoromethyl group’s electron-withdrawing effect reduces reactivity.

Comparative Analysis of Related Compounds

Challenges and Considerations

-

Regioselectivity : Substitution patterns on the tetrahydropyrimidine core and aromatic rings require precise control during synthesis.

-

Stability : Light and moisture sensitivity necessitate inert conditions for storage and handling.

-

Scalability : Multi-step syntheses demand optimization of intermediate yields to ensure cost-efficiency .

Future Research Directions

-

SAR studies : Modifying substituents (e.g., fluorination vs. methylation) to enhance target binding.

-

Bioavailability : Assessing solubility and metabolic stability for pharmaceutical applications.

-

Catalytic methods : Exploring greener catalysts for functionalization steps.

Wissenschaftliche Forschungsanwendungen

Research indicates that tetrahydropyrimidine derivatives often exhibit a variety of biological activities. The specific activities of this compound are still under investigation, but similar compounds have shown promise in the following areas:

- Antimicrobial Activity : Tetrahydropyrimidine derivatives have been reported to possess antimicrobial properties. For instance, compounds with similar structural frameworks have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Some indazole derivatives are noted for their anticancer activities. The structural similarity of this compound to known anticancer agents suggests it may also exhibit such effects .

- Anti-inflammatory Effects : Compounds with a propoxyphenyl substituent have been linked to anti-inflammatory properties, indicating potential therapeutic uses in treating inflammatory diseases.

Synthesis Pathways

The synthesis of (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be approached through various methods:

- Condensation Reactions : Utilizing indazole and tetrahydropyrimidine precursors in condensation reactions can yield the desired compound.

- Solvent Systems : The choice of solvent can significantly impact the yield and purity of the synthesized compound. Recent studies emphasize optimizing reaction conditions for better outcomes.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:

- Molecular Docking Studies : These studies can predict how the compound binds to specific proteins or enzymes.

- In vitro Assays : Conducting biological assays to test the efficacy against various cell lines can provide insights into its therapeutic potential.

Wirkmechanismus

The mechanism of action of (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as altering metabolic pathways or affecting cell signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, it is compared to structurally related tetrahydropyrimidine derivatives (Table 1). Key differences in substituents, synthesis, and inferred pharmacological properties are highlighted.

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Key Observations

Position 2 :

- The target compound’s oxo group contrasts with thioxo (C=S) in compounds from . Thioxo groups may enhance sulfur-mediated interactions (e.g., with cysteine residues in enzymes) but reduce hydrogen-bonding capacity compared to oxo .

Cyanophenyl (in ) is strongly electron-withdrawing, which could modulate electronic distribution differently than the electron-donating propoxy group.

Position 5 :

- The (1H-indazol-5-yl)methyl ester is unique to the target compound. Indazole’s bicyclic structure may enhance binding to aromatic-rich biological targets (e.g., kinases) compared to simpler esters (e.g., ethyl in ).

Pharmacological Implications

- Target Compound : The indazole and trifluoromethyl groups suggest enhanced target affinity and stability, making it a candidate for enzyme inhibitors or anticancer agents.

- Thioxo Derivatives (e.g., ) : May exhibit altered reactivity (e.g., susceptibility to oxidation) and binding modes due to sulfur’s polarizability.

- Cyanophenyl Derivatives (e.g., ): Likely to engage in dipole interactions or covalent bonding, useful in designing irreversible inhibitors.

Biologische Aktivität

The compound (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article provides an in-depth examination of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by:

- An indazole moiety which is known for various biological activities including anticancer properties.

- A tetrahydropyrimidine scaffold , which has been associated with a variety of pharmacological effects.

- Functional groups such as trifluoromethyl and propoxyphenyl , which may enhance its biological interactions.

Biological Activity

Research indicates that tetrahydropyrimidine derivatives often exhibit a range of biological activities, including:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For instance, the trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Synthesis

The synthesis of (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be approached through various methods:

- Condensation Reactions : Utilizing indazole derivatives and appropriate aldehydes or ketones.

- Cyclization Techniques : Employing cyclization reactions to form the tetrahydropyrimidine ring structure.

- Functional Group Modifications : Introducing the trifluoromethyl and propoxyphenyl groups through electrophilic substitutions.

Case Studies

Recent studies have explored the efficacy of similar compounds in preclinical models:

- Anticancer Activity : A study demonstrated that a related tetrahydropyrimidine derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy : Another investigation found that compounds with similar structural motifs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the tetrahydropyrimidine framework can enhance antimicrobial properties.

Comparative Analysis

To highlight the versatility of the tetrahydropyrimidine framework, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tetrahydropyrimidine Derivative A | Contains trifluoromethyl group | Antimicrobial |

| Indazole Derivative B | Indazole core with different substituents | Anticancer |

| Propoxyphenyl Tetrahydropyrimidine C | Similar phenolic substituent | Anti-inflammatory |

These comparisons illustrate how variations in substituents can influence biological activity and chemical properties.

Q & A

Basic Question: What are the recommended synthetic routes for optimizing the yield of this tetrahydropyrimidine derivative?

Methodological Answer:

The compound can be synthesized via modified Biginelli reactions, leveraging acid-catalyzed cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include:

- Precursor Selection : Use 3-formyl-1H-indole-2-carboxylic acid derivatives for the indazole moiety and 4-propoxyphenyl aldehydes for regioselective coupling .

- Catalytic Optimization : Employ acetic acid with sodium acetate (0.1 mol) under reflux (2.5–3 h) to achieve cyclization. For trifluoromethyl group stability, avoid strong bases that may induce decomposition .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Basic Question: How should researchers characterize the crystallographic structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use the following protocol:

- Data Collection : Employ SHELXTL or SHELXL programs for structure solution and refinement. These tools handle high-resolution data and twinning effects common in heterocyclic systems .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the carbonyl group and indazole NH) .

- Validation : Cross-check CIF files using Mercury software to ensure bond lengths (e.g., C=O at ~1.22 Å) and angles align with tetrahydropyrimidine benchmarks .

Basic Question: What spectroscopic techniques are most effective for confirming the compound’s purity and substituent positions?

Methodological Answer:

Combine multiple techniques:

- NMR :

- FTIR : Look for carbonyl stretches at 1680–1720 cm⁻¹ (ester C=O) and 1640–1660 cm⁻¹ (pyrimidinone C=O) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with isotopic clusters matching the molecular formula (C23H20F3N3O4) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

Contradictions often arise from assay conditions or solubility limitations. Mitigate via:

- Solubility Profiling : Use DMSO stock solutions (<1% v/v) with PBS or cell media to avoid aggregation. Measure logP computationally (estimated ~3.5 for this compound) to adjust solvent systems .

- Dose-Response Validation : Replicate assays in parallel (e.g., enzyme inhibition vs. cell-based) with internal controls (e.g., known kinase inhibitors).

- Metabolite Screening : Perform LC-MS to rule out in situ degradation, particularly of the ester group .

Advanced Question: What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs). The indazole and trifluoromethyl groups often occupy hydrophobic pockets, while the ester moiety may interact with catalytic lysines .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to RMSD fluctuations (>2.0 Å suggests conformational instability) .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with experimental IC50 values .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Test combinations of PEG-400 (20%) and Tween-80 (0.1%) to enhance solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or glycoside derivatives of the ester group to improve hydrophilicity. Monitor stability via HPLC .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation. Characterize drug release profiles at pH 7.4 and 5.5 .

Advanced Question: What experimental controls are essential when analyzing stability under physiological conditions?

Methodological Answer:

- Temperature/PH Stress Tests : Incubate the compound at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Sample at 0, 24, 48 h for HPLC-UV degradation analysis .

- Light Sensitivity : Expose to UV (254 nm) for 72 h; monitor photodegradation via TLC (Rf shifts) .

- Enzymatic Stability : Add liver microsomes (e.g., human S9 fraction) to assess esterase-mediated hydrolysis. Use LC-MS to identify metabolites .

Advanced Question: How should researchers validate crystallographic data against conflicting spectral results?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >5% suggest refinement errors .

- Raman Spectroscopy : Confirm solid-state vs. solution-phase conformers. The carbonyl stretch at 1680 cm⁻¹ should match XRD hydrogen-bonding patterns .

- Powder XRD : Ensure experimental PXRD patterns match Mercury-simulated data from CIF files. Peak shifts indicate polymorphism .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.